molecular formula C9H12ClN B2609130 2-Chloro-5-isopropylaniline CAS No. 1093657-08-9

2-Chloro-5-isopropylaniline

Cat. No.: B2609130
CAS No.: 1093657-08-9
M. Wt: 169.65
InChI Key: FZBQYLAMHUAYOI-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Aniline (B41778) Chemistry

Halogenated anilines represent a critical class of compounds in organic chemistry, serving as foundational materials for pharmaceuticals, agrochemicals, and dyes. bath.ac.uk The introduction of a halogen atom, such as chlorine, into the aniline ring significantly influences the molecule's electronic properties and reactivity. The chlorine atom, being electron-withdrawing, deactivates the aromatic ring towards electrophilic substitution, while also acting as a directing group, influencing the position of subsequent chemical modifications.

The presence of both a chlorine atom and an isopropyl group on the aniline ring in 2-Chloro-5-isopropylaniline creates a distinct chemical entity with specific reactivity patterns. The interplay between the electron-withdrawing nature of the chlorine and the weakly electron-donating and sterically bulky isopropyl group governs its behavior in chemical reactions. This substitution pattern can lead to enhanced selectivity in certain reactions, a desirable trait in complex multi-step syntheses. The study of halogenated anilines is crucial for understanding reaction mechanisms and developing new synthetic methodologies for creating functionalized aromatic compounds. nih.gov

Strategic Importance as an Organic Synthesis Intermediate

The strategic value of this compound lies in its utility as a versatile building block for the construction of more complex molecular architectures. Its bifunctional nature, possessing both an amino group and a halogenated aromatic ring, allows for a diverse range of chemical transformations.

The amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, which opens pathways to a multitude of derivative compounds. For instance, the reaction of anilines with other chemicals can lead to the formation of amides, which are prevalent in many biologically active molecules.

Furthermore, the chlorine atom can participate in nucleophilic substitution reactions and, more significantly, in a wide array of cross-coupling reactions. These modern synthetic techniques, often catalyzed by transition metals like palladium, enable the formation of new carbon-carbon and carbon-heteroatom bonds at the chlorinated position. This capability is instrumental in the synthesis of complex pharmaceuticals and materials with tailored properties.

One of the notable applications of this compound is in the synthesis of herbicides. For example, it is a precursor to propachlor (B1678252), a widely used herbicide for controlling annual grasses and some broad-leaved weeds. who.int The synthesis of propachlor involves the reaction of this compound with chloroacetyl chloride.

The compound also serves as an intermediate in the preparation of various dyes and pigments. The diazotization of the amino group, followed by coupling with other aromatic compounds, is a classic method for producing azo dyes, a significant class of industrial colorants.

Historical and Current Academic Research Trajectories

Historically, research involving halogenated anilines has been foundational to the development of synthetic organic chemistry. The exploration of their reactivity has led to a deeper understanding of electrophilic and nucleophilic aromatic substitution reactions.

Current academic research continues to explore the potential of this compound and related compounds. A significant focus is on the development of novel and more efficient synthetic methods for its preparation and its utilization in the synthesis of new functional molecules. This includes the investigation of greener and more sustainable catalytic systems for its synthesis and derivatization.

Furthermore, there is ongoing research into the biological activities of compounds derived from this compound. For example, derivatives of this compound have been investigated for their potential as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis, the formation of new blood vessels. nih.gov This line of inquiry could lead to the development of new anti-cancer agents. The study of its derivatives in the context of medicinal chemistry highlights the ongoing importance of this compound in the search for new therapeutic agents.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₉H₁₂ClN
Molecular Weight169.65 g/mol
Boiling Point247.0 ± 13.0 °C at 760 mmHg
Density1.1 ± 0.1 g/cm³
Flash Point103.2 ± 19.8 °C
LogP2.98

Source: chemsrc.com

Properties

IUPAC Name

2-chloro-5-propan-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-6(2)7-3-4-8(10)9(11)5-7/h3-6H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBQYLAMHUAYOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093657-08-9
Record name 2-chloro-5-(propan-2-yl)aniline
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Sophisticated Synthetic Methodologies and Route Optimization

Regioselective Alkylation and Halogenation Approaches

Achieving the desired 2-chloro-5-isopropyl substitution pattern on the aniline (B41778) molecule is a primary challenge. Several advanced methods have been developed to control the position of alkylation and halogenation.

Zeolites, with their well-defined pore structures and acidic properties, have emerged as effective catalysts for the regioselective alkylation of anilines. researchgate.netepo.org The reaction of anilines with alcohols or alkenes over zeolite catalysts can be tailored to favor specific isomers. researchgate.netgoogle.com For instance, the alkylation of aniline with propylene (B89431) over an H-Y zeolite catalyst can be controlled to produce isopropyl-substituted anilines. prepchem.com The shape-selectivity of the zeolite pores can influence the position of the isopropyl group on the aniline ring. By carefully selecting the zeolite type, reaction temperature, and reactant ratios, the formation of the desired isomer can be maximized. epo.orggoogle.com

The use of pentasil zeolites with a high silica-to-alumina ratio has been shown to be effective for N-alkylation of anilines, which can be a competing reaction. google.com However, by controlling the reaction conditions, such as temperature and the molar ratio of aniline to the alkylating agent, the desired C-alkylation at the meta-position can be achieved.

Table 1: Zeolite-Catalyzed Alkylation of Anilines

Zeolite Type Alkylating Agent Major Product(s) Reference(s)
H-Y Zeolite Propylene Isopropyl anilines prepchem.com
Pentasil Zeolite Methanol N-methylaniline google.com

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. In this approach, a directing group on the aniline, often a protected amine, directs a metalating agent (typically an organolithium reagent) to the ortho position. Subsequent quenching with an electrophile, such as a halogenating agent, introduces a substituent at the desired location.

While direct application to 2-Chloro-5-isopropylaniline synthesis from readily available precursors is not extensively detailed in the provided results, the principle of DoM is a cornerstone of regioselective synthesis. For instance, an N-protected 3-isopropylaniline (B1630885) could potentially be directed to ortho-lithiation followed by chlorination to yield the target molecule. This strategy offers high regioselectivity but often requires multiple steps for protection and deprotection of the directing group.

Recent advancements have focused on catalyst-controlled regioselective chlorination of anilines to overcome the inherent electronic preferences of the aromatic ring, which typically favor para-substitution. nsf.govnih.gov Novel catalysts, such as those based on selenoethers and iron salts, have demonstrated remarkable ortho-selectivity in the chlorination of anilines. nsf.govnih.gov

A highly efficient ortho-selective electrophilic chlorination of unprotected anilines has been achieved using a Lewis basic selenoether catalyst. nsf.gov This system can provide ortho/para selectivities of up to >20:1, a significant improvement over the innate selectivity of approximately 1:4. nsf.gov The reaction's success is attributed to the catalyst's ability to form a hydrogen bond with the amine moiety, directing the chlorinating agent to the ortho position. nsf.gov

Similarly, iron(III) sulfonates have been identified as effective catalysts for the ortho-selective chlorination of anilines using reagents like trichloroisocyanuric acid. nih.gov This method has shown high ortho-selectivity for a range of substituted anilines, with the proposed mechanism involving a proton shift controlled by Fe-N coordination. nih.gov

Table 2: Catalyst-Controlled ortho-Chlorination of Anilines

Catalyst System Chlorinating Agent Key Feature Reference(s)
Lewis Basic Selenoether N-Chlorosuccinimide (NCS) Hydrogen-bonding interaction nsf.gov

Reduction of Nitroaromatic Precursors

A common and effective strategy for the synthesis of anilines is the reduction of the corresponding nitroaromatic compounds. researchgate.net For the synthesis of this compound, this would involve the reduction of 1-chloro-4-isopropyl-2-nitrobenzene.

This reduction can be achieved using various reducing agents and conditions. A widely used method is catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) with hydrogen gas. Another classical method involves the use of metals in acidic media, such as iron powder in the presence of hydrochloric acid. More recently, metal-free reduction methods have been developed, utilizing hydrogen transfer strategies that offer a greener alternative. researchgate.net

The choice of reducing agent and conditions is critical to ensure the selective reduction of the nitro group without affecting the chloro and isopropyl substituents on the aromatic ring.

Table 3: Reduction of Nitroaromatics to Anilines

Reducing System Key Features Reference(s)
Catalytic Hydrogenation (e.g., Pd/C, H₂) High efficiency, clean reaction
Metal in Acid (e.g., Fe/HCl) Cost-effective, traditional method

Advanced Functionalization and Derivatization Routes

Once this compound is synthesized, it can serve as a versatile platform for further chemical modifications, leading to a diverse range of derivatives.

The existing chloro and isopropyl groups on the aniline ring, along with the amino group, direct further electrophilic substitution reactions to specific positions. The chlorine atom is an electron-withdrawing group that deactivates the ring, while the amino and isopropyl groups are activating. The interplay of these electronic effects, along with steric hindrance from the isopropyl group, governs the regioselectivity of subsequent reactions.

For instance, further halogenation or nitration would likely occur at the positions activated by the amino group and ortho/para to the isopropyl group, while avoiding the sterically hindered positions. The specific outcome would depend on the reaction conditions and the nature of the electrophile.

Modifications at the Amino and Isopropyl Moieties

Modifications to the amino and isopropyl groups of this compound can lead to the synthesis of a variety of derivatives with different properties and potential applications.

Amino Group Modifications: The amino group can undergo various reactions, such as acylation. For instance, reacting the amine with chloroacetyl chloride in the presence of a base like triethylamine (B128534) can produce N-(2-chloro-5-isopropylphenyl)acetamide. nih.gov The amino group can also be involved in the formation of ureas through reaction with isocyanates. rsc.org Furthermore, dealkylation reactions can be employed to modify or remove alkyl substituents from the amino group, offering a route to secondary amines. thieme-connect.de

Isopropyl Group Modifications: The isopropyl group, being an alkyl substituent on the aromatic ring, can influence the reactivity and steric hindrance of the molecule. While direct modification of the isopropyl group itself is less common, its presence affects the orientation of further substitutions on the aromatic ring. The Friedel-Crafts alkylation is a fundamental reaction for introducing alkyl groups like isopropyl onto an aromatic ring, although it is typically performed on the precursor molecules rather than on the final aniline derivative. libretexts.org

The table below summarizes some examples of modifications at the amino and isopropyl moieties and the resulting compounds.

Starting MaterialReagent(s)Resulting Functional Group/CompoundReference(s)
This compoundChloroacetyl chloride, Et3NN-(2-chloro-5-isopropylphenyl)acetamide nih.gov
Aniline derivativePotassium isocyanateN-substituted urea rsc.org
Tertiary amineCyanogen bromideSecondary amine (via dealkylation) thieme-connect.de
Benzene (B151609)2-Chloropropane, AlCl3Isopropylbenzene (Cumene) libretexts.org

Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound and its derivatives to minimize environmental impact and enhance sustainability. acs.org Key principles include atom economy, use of safer solvents, and energy efficiency. acs.orgunicamp.br

Catalytic hydrogenation is a prime example of a green synthetic method, as it often replaces stoichiometric reducing agents that generate large amounts of waste. sioc-journal.cngoogle.com The use of water as a solvent in organic reactions is another green approach that is gaining traction. rsc.org For instance, the synthesis of N-substituted ureas has been successfully carried out in water, avoiding the need for organic co-solvents. rsc.org

The development of sustainable synthetic routes also involves optimizing reaction conditions to reduce energy consumption and the use of hazardous reagents. google.com This includes exploring alternative energy sources like microwave irradiation, which can significantly shorten reaction times and improve yields. mdpi.com

Process Intensification and Scale-Up Investigations

Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. For the synthesis of anilines, this can involve the use of continuous flow reactors instead of traditional batch reactors. researchgate.net Flow chemistry offers several advantages, including better heat and mass transfer, improved safety for highly exothermic reactions, and the potential for easier scale-up.

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges. cardiff.ac.uk These include maintaining consistent product quality, managing heat transfer in large reactors, and ensuring the economic viability of the process. researchgate.net Optimization of reaction parameters such as temperature, pressure, and catalyst loading is crucial for a successful scale-up. acs.org For catalytic hydrogenations, ensuring the stability and reusability of the catalyst is also a key consideration for industrial applications. researchgate.net

Elucidation of Chemical Reactivity and Reaction Mechanisms

Mechanistic Studies of Aromatic Substitution Reactions

Aromatic substitution reactions are fundamental to the functionalization of 2-Chloro-5-isopropylaniline. The existing substituents direct the position of incoming electrophiles or the feasibility of nucleophilic attack.

Electrophilic Aromatic Substitution (EAS): The powerful activating and ortho-, para-directing amino group is the primary director of electrophilic substitution. However, the chloro and isopropyl groups modulate this influence. The chlorine atom is deactivating and ortho-, para-directing, while the isopropyl group is weakly activating and also ortho-, para-directing. In the context of this compound, the positions ortho to the amino group (positions 3 and 1) and para (position 4) are considered for substitution. Position 1 is blocked by the isopropyl group, and position 3 is blocked by the chlorine atom. Therefore, electrophilic attack is strongly directed to position 4 and, to a lesser extent, position 6.

Studies on related anilines demonstrate that catalyst-controlled regioselective chlorination can be achieved. For instance, a Lewis basic selenoether catalyst has been shown to direct the ortho-chlorination of unprotected anilines with high selectivity (ortho/para ratios up to >20:1), overcoming the innate electronic preference for para-substitution. nsf.gov This type of directed substitution highlights the potential for sophisticated control over the functionalization of aniline (B41778) derivatives like this compound.

Nucleophilic Aromatic Substitution (SNAr): Generally, SNAr reactions require the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. 213.55.90 In this compound, the chlorine atom can act as a leaving group. The reactivity of the ring towards nucleophilic substitution is generally low due to the presence of the electron-donating amino and isopropyl groups. However, under specific conditions or if the amino group is modified (e.g., protonated in acidic media or converted to a different functional group), SNAr can occur. The rate and feasibility of such reactions are often explored through kinetic studies, and recent research indicates that many SNAr reactions, long assumed to be stepwise, may proceed through a concerted or borderline mechanism. rsc.org The presence of multiple substituents, as in this compound, can influence this mechanistic pathway. ntnu.no

Rearrangement Reactions Involving Isopropylaniline Isomers

Rearrangement reactions can lead to the formation of structural isomers and are a key aspect of organic synthesis. numberanalytics.com Isopropylaniline isomers can be involved in or formed by various types of molecular rearrangements.

A notable example is the formation of N-isopropylaniline through the reduction of 2-chloro-N-phenylpropanamide with lithium aluminium hydride (LiAlH4). psu.edursc.org Initial studies suggested this reaction proceeds via rearrangement to exclusively provide the α-methyl aliphatic amine (N-isopropylaniline). rsc.org However, a re-examination of this reaction revealed that it produces both the rearranged product, N-isopropylaniline, and the non-rearranged product, N-propylaniline, in almost equal quantities. psu.eduresearchgate.net

The proposed mechanism involves the formation of a 2-methyl-N-phenylaziridine intermediate. This aziridine (B145994) can be isolated when using a reduced amount of LiAlH4. The subsequent reductive ring-opening of this aziridine intermediate is non-regioselective, leading to a mixture of the two aniline products. psu.edursc.org This demonstrates a specific rearrangement pathway that results in the formation of an isopropylaniline structure.

Table 1: Products from the Reduction of 2-chloro-N-phenylpropanamide with LiAlH4psu.edu
ReactantReducing AgentKey IntermediateMajor ProductsObserved Ratio (approx.)
2-chloro-N-phenylpropanamideLiAlH42-Methyl-N-phenylaziridineN-propylaniline & N-isopropylaniline1:1

Other types of rearrangements, such as the thermal or acid-catalyzed isomerization of substituted anilines, can also occur, driven by the formation of a thermodynamically more stable isomer. spcmc.ac.in For instance, N-alkylanilines can be rearranged to form ortho- and para-alkylanilines. google.com

Coupling Reactions for Extended Aromatic Systems

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for such transformations. The chloro-substituent serves as a reactive handle for these reactions.

Buchwald-Hartwig Amination: This reaction is a cornerstone of modern synthesis for forming C-N bonds. Research has shown that palladium complexes with N-heterocyclic carbene (NHC) or cyclic (alkyl)(amino)carbene (CAAC) ligands are highly effective precatalysts for the amination of aryl chlorides. acs.orgunipd.itnih.gov For example, para-isopropyl aniline has been successfully coupled with para-chlorotoluene using these catalyst systems under mild conditions (e.g., 60 °C). acs.orgnih.gov The steric and electronic properties of ligands like Pd-PEPPSI-IPent are crucial for achieving high yields, even in challenging couplings involving sterically hindered amines or aryl halides. core.ac.uksemanticscholar.org Mechanistic studies indicate that these reactions proceed through a catalytic cycle involving oxidative addition, ligand substitution, and reductive elimination.

Suzuki-Miyaura Coupling: The Suzuki reaction is widely used to form C-C bonds by coupling an organoboron compound with a halide. This compound can be coupled with various boronic acids to create more complex biphenyl (B1667301) structures. The efficiency of Suzuki couplings with challenging substrates like aryl chlorides has been significantly improved by the development of advanced catalyst systems. For instance, palladium single-atom/cluster catalysts supported on nitrogen-doped mesoporous carbon (Pd/NMC) have shown superior activity and stability for the Suzuki coupling of chlorobenzene (B131634), achieving high yields under mild conditions. cjcatal.com Similarly, palladium complexes derived from (N-diphenylphosphino)-isopropylanilines have proven to be highly active catalysts in both Suzuki and Heck reactions. metu.edu.tr

Table 2: Examples of Coupling Reactions with Isopropylaniline Derivatives
Reaction TypeSubstratesCatalyst System ExampleKey FeatureReference
Buchwald-Hartwig Aminationp-chlorotoluene + p-isopropylaniline(CAAC)Pd(py) / KOtBuMild reaction conditions (60 °C), high yield. acs.orgnih.gov
Suzuki Coupling4-isopropylaniline derivative + Arylboronic acidPd(II) complex of (N-diphenylphosphino)-4-isopropylanilineCatalyst derived from the aniline itself. metu.edu.tr
Heck Reaction4-isopropylaniline derivative + AlkenePd(II) complex of (N-diphenylphosphino)-4-isopropylanilineForms substituted stilbenes. metu.edu.tr

Reaction Kinetics and Thermodynamic Analyses

Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for process optimization and mechanistic elucidation.

Kinetic studies of Suzuki coupling reactions with chlorobenzene have determined the activation energies (Ea) for the key steps of the catalytic cycle. For a Pd single-atom catalyst on nitrogen-doped carbon (Pd1/NMC), the rate-determining step was found to be the oxidative addition of chlorobenzene, with an energy barrier of 0.67 eV. cjcatal.com While this data is for chlorobenzene, it provides a valuable benchmark for understanding the kinetics of coupling reactions with chloro-substituted aromatics like this compound. The electronic effects of the amino and isopropyl groups would be expected to modulate this activation barrier.

In nucleophilic aromatic substitution (SNAr), kinetic analyses are used to distinguish between stepwise and concerted mechanisms. rsc.org Studies on the reaction of anilines with activated aryl halides have shown that the reaction mechanism can shift depending on the solvent and the electronic properties of the aniline. ntnu.no For example, the rate of reaction is influenced by the nucleophilicity of the aniline, which is in turn affected by its substituents.

Thermodynamic considerations often dictate the product distribution in rearrangement reactions. For instance, the isomerization of N-alkylanilines is driven by the formation of the more stable 2,6-dialkyl aromatic amine product at higher temperatures. google.com The relative stability of intermediates and products is a key factor in determining the favorability of a particular reaction pathway.

Role of this compound as a Reaction Intermediate

Due to its specific pattern of substitution, this compound serves as a valuable intermediate in the multi-step synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

For example, a key step in the synthesis of certain N,N-Diethyl-3-isopropylaniline derivatives involved the reduction of 2-chloro-5-isopropylnitrobenzene to give this compound. acs.org This intermediate then underwent a separate dehalogenation step to yield the desired 3-isopropylaniline (B1630885). acs.org This highlights its use as a precursor where the chloro group is temporarily needed to direct other reactions or is removed in a later step.

Furthermore, substituted chloroanilines are common starting materials for building heterocyclic structures. For instance, 2-chloro-5-methylaniline (B1583412) and 2-chloro-5-nitroaniline (B146338) are used to synthesize substituted 2-mercaptobenzothiazoles, which are themselves important chemical entities. acs.org By analogy, this compound could be employed in similar synthetic routes to access novel heterocyclic compounds with an isopropyl substituent. Its role as a building block allows for the introduction of the specific 2-chloro-5-isopropylphenyl moiety into larger target molecules.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, Ab initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing detailed information about the electronic structure and energy of the molecule. For substituted anilines like 2-Chloro-5-isopropylaniline, DFT, particularly with hybrid functionals like B3LYP and a suitable basis set (e.g., 6-311G(d,p)), is a common and effective approach. growingscience.com

The electronic structure dictates the chemical behavior of this compound. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO and LUMO are the frontier orbitals, crucial for understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ajchem-a.com The energy difference between them, the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. ajchem-a.comthaiscience.info For aniline (B41778) derivatives, the HOMO is typically localized on the benzene (B151609) ring and the amino group, while the LUMO is distributed over the aromatic ring. The presence of the electron-withdrawing chlorine atom and the electron-donating isopropyl group on the ring modulates the energies and distributions of these orbitals.

The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface. thaiscience.info It helps identify regions prone to electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atom of the amino group and the chlorine atom due to their high electronegativity, marking them as sites for electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms of the amino group. thaiscience.info

A theoretical study on the related p-isopropylaniline calculated a HOMO-LUMO gap of 5.2968 eV, suggesting high stability compared to other aniline derivatives like p-aminoaniline (4.6019 eV) and p-nitroaniline (3.8907 eV). thaiscience.info

Table 1: Calculated Quantum Chemical Parameters for Related Aniline Derivatives

Parameter p-Aminoaniline p-Nitroaniline p-Isopropylaniline
HOMO Energy (eV) -4.9538 -6.5919 -5.5878
LUMO Energy (eV) -0.3519 -2.7012 -0.2910
Energy Gap (eV) 4.6019 3.8907 5.2968
Electrophilicity Index (ω) 0.6456 1.7797 0.6284
Nucleophilicity Index (N) 4.9973 2.9065 4.1400

Data sourced from a DFT/B3LYP/6-311G(d,p) level study. thaiscience.info

Quantum chemical calculations are instrumental in mapping out potential reaction mechanisms. By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for a reaction can be constructed.

For instance, theoretical studies on the transformation of N-alkylanilines can elucidate reaction mechanisms. iaset.us A computational investigation into the reaction of N-isopropylaniline with hydrochloric acid using DFT (B3LYP/6-311++G(d,p)) identified a concerted SN2 transition state. iaset.us This pathway involves the protonation of the nitrogen to form an N-isopropylbenzenaminium chloride intermediate, which then proceeds through a transition state to yield aniline and 2-chloropropane. iaset.us

Another relevant area is metabolic transformation, such as hydroxylation by cytochrome P450 enzymes. A DFT study on the Cα–H hydroxylation of 4-chloro-N-cyclopropyl-N-isopropylaniline showed two competing pathways: hydroxylation at the cyclopropyl (B3062369) group and at the isopropyl group. cjcatal.com The calculations revealed that the reaction proceeds via a hydrogen atom transfer mechanism and is spin-selective, favoring the low-spin doublet state. cjcatal.com By comparing the activation energy barriers, the study predicted that N-decyclopropylation is favored over N-deisopropylation, a finding that aligns with experimental results. cjcatal.com Similar methodologies could be applied to this compound to predict its metabolic fate or reactivity in various chemical transformations.

Molecules with rotatable bonds, like the amino and isopropyl groups in this compound, can exist in multiple conformations. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers for interconversion between them (saddle points or transition states).

Ab initio and DFT calculations are used to explore the potential energy surface by systematically rotating the flexible dihedral angles. For substituted anilines, the orientation of the amino group relative to the plane of the benzene ring and the rotation of the alkyl substituent are key conformational variables. Studies on similar molecules, like p-isopropylaniline, have shown that at least two distinct molecular conformations can be populated. researchgate.net For this compound, one would expect to find different stable conformers based on the rotation of the C-N bond and the C-C bonds of the isopropyl group. The relative energies of these conformers determine their population at a given temperature.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics excels at describing individual molecules, Molecular Dynamics (MD) simulations are better suited for studying the behavior of molecules in a condensed phase (like a solution) and their interactions with their environment. MD simulations solve Newton's equations of motion for a system of atoms and molecules, tracking their trajectories over time. rsc.org

For this compound, MD simulations could be used to study its interactions with solvent molecules (e.g., water) or its binding to a biological target. The process typically involves:

System Setup: Placing the molecule in a simulation box filled with solvent molecules.

Force Field Application: Assigning a force field (e.g., AMBER, CHARMM) that defines the potential energy of the system based on bond lengths, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic). rsc.org

Minimization and Equilibration: Minimizing the energy of the initial system and then allowing it to equilibrate at a specific temperature and pressure (e.g., in an NPT ensemble). rsc.org

Production Run: Running the simulation for an extended period (nanoseconds to microseconds) to collect data on the system's dynamics.

Analysis of the resulting trajectories can reveal persistent intermolecular interactions, such as hydrogen bonds between the amino group and water, or hydrophobic interactions involving the isopropyl group and the aromatic ring. nih.gov This provides a dynamic picture of how the molecule behaves and interacts within a realistic environment.

Prediction of Spectroscopic Features and Vibrational Frequencies (Methodology Focus)

Computational methods can accurately predict spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures. DFT is the primary tool for these predictions.

The methodology for predicting vibrational spectra (Infrared and Raman) involves several steps:

Geometry Optimization: The molecular geometry is first optimized to find the minimum energy structure using a chosen DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). researchgate.net

Frequency Calculation: At the optimized geometry, harmonic vibrational frequencies are calculated. This step confirms that the structure is a true minimum (no imaginary frequencies) and provides the frequencies and intensities of the vibrational modes. researchgate.net

Scaling: Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set imperfections. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. researchgate.net

For this compound, this process would yield predicted frequencies for characteristic vibrations, such as N-H stretching and bending, C-Cl stretching, aromatic C-H stretching, and modes associated with the isopropyl group.

Similarly, electronic absorption spectra (UV-Vis) can be predicted using Time-Dependent DFT (TD-DFT). nih.gov This method calculates the energies of electronic excitations from the ground state to various excited states, corresponding to the absorption wavelengths (λ_max) observed in a UV-Vis spectrum. chemrevlett.com These calculations help assign the observed absorption bands to specific electronic transitions, such as π → π* transitions within the aromatic system. chemrevlett.com

Computational Approaches to Structure-Reactivity Relationships

Computational chemistry provides a quantitative basis for understanding how a molecule's structure influences its reactivity, a concept known as Structure-Reactivity Relationships (SRR) or Quantitative Structure-Activity Relationships (QSAR). This is achieved by calculating a variety of molecular descriptors from the computed electronic structure.

Key descriptors derived from DFT calculations include:

Frontier Orbital Energies (HOMO, LUMO): As mentioned, these relate to the ability to donate or accept electrons.

Global Reactivity Descriptors: These provide a general measure of a molecule's reactivity. growingscience.comajchem-a.com

Chemical Hardness (η): Calculated as (E_LUMO - E_HOMO) / 2, it measures resistance to change in electron distribution. Harder molecules have a larger energy gap.

Chemical Potential (μ): Calculated as (E_HOMO + E_LUMO) / 2, it relates to the "escaping tendency" of electrons.

Electrophilicity Index (ω): Calculated as μ² / (2η), it quantifies the ability of a molecule to accept electrons. ajchem-a.com

Table 2: List of Compounds Mentioned

Compound Name
This compound
p-Aminoaniline
p-Nitroaniline
p-Isopropylaniline
N-Isopropylaniline
2-Chloropropane
4-Chloro-N-cyclopropyl-N-isopropylaniline

Advanced Analytical Techniques for Structural Characterization and Quantification

Spectroscopic Methodologies

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-Chloro-5-isopropylaniline by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance Spectroscopy (NMR: ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum of an aromatic compound like this compound provides information on the number and electronic environment of protons on the benzene (B151609) ring and its substituents. The chemical shifts and coupling patterns of the aromatic protons are influenced by the positions of the chloro, isopropyl, and amino groups. wisc.edu For instance, the isopropyl group would typically show a doublet for the six equivalent methyl protons and a septet for the single methine proton. The aromatic protons will appear as a set of multiplets, with their specific splitting patterns determined by ortho and meta couplings. wisc.edu

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be expected for the two methyl carbons of the isopropyl group, the methine carbon of the isopropyl group, and the six aromatic carbons. chemicalbook.com The chemical shifts of the aromatic carbons are influenced by the attached substituents; for example, the carbon bearing the chlorine atom will be significantly affected.

A related compound, 2-isopropylaniline, shows characteristic ¹³C NMR shifts at approximately δ 21.8, 113.7, 121.0, 139.4, and 146.8 ppm. rsc.org While the chloro-substituent in this compound will alter these values, they provide a foundational reference.

Infrared and Raman Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. Key characteristic absorption bands would include N-H stretching vibrations for the primary amine group, typically appearing in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the isopropyl group appears just below 3000 cm⁻¹. The C-Cl stretching vibration is expected in the fingerprint region, generally around 750 cm⁻¹. Additionally, C=C stretching vibrations of the aromatic ring will be present in the 1400-1600 cm⁻¹ region. rsc.orgmetu.edu.tr

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for observing non-polar bonds. The aromatic ring vibrations and the C-Cl stretch are typically Raman active. rsc.org Surface-Enhanced Raman Scattering (SERS) can be employed to significantly amplify the Raman signal of aniline (B41778) derivatives, allowing for detection at very low concentrations. researchgate.net

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π-π* transitions of the benzene ring. ajchem-a.com The presence of the amino and chloro substituents will cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene. researchgate.net The exact position of the absorption maxima can be influenced by the solvent polarity. rsc.org

Mass Spectrometry (EI, ESI, LC-MS, GC-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as providing structural information through fragmentation patterns.

Electron Ionization (EI) and Electrospray Ionization (ESI): EI-MS typically shows a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. psu.edu The fragmentation pattern can reveal the loss of a methyl group from the isopropyl substituent or the loss of the entire isopropyl group. ESI-MS is a softer ionization technique that often results in a strong protonated molecule peak [M+H]⁺, which is useful for confirming the molecular weight. rsc.orgrsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS): Coupling chromatographic separation with mass spectrometry allows for the analysis of complex mixtures and the definitive identification of this compound.

LC-MS: This technique is particularly useful for analyzing thermally labile or non-volatile compounds. It has been successfully used for the analysis of related aniline derivatives in various matrices. researchgate.net

GC-MS: GC-MS is a standard method for the analysis of volatile compounds like this compound. The gas chromatogram provides the retention time, which is a characteristic of the compound under specific analytical conditions, while the mass spectrometer provides a mass spectrum for identification. psu.edunih.gov GC-MS has been used to identify and quantify aniline derivatives in various environmental and biological samples. nih.gov

Chromatographic Separation and Detection Techniques

Chromatographic methods are essential for separating this compound from impurities or other components in a mixture, as well as for its quantification.

Gas Chromatography (GC) for Purity and Mixture Analysis

Gas chromatography (GC) is a primary technique for assessing the purity of this compound and analyzing its presence in mixtures. prepchem.com The compound is volatilized and passed through a capillary column, where it is separated from other components based on its boiling point and interaction with the stationary phase. The separated components are then detected, often by a Flame Ionization Detector (FID) or a mass spectrometer.

In the synthesis of related compounds like 2-chloro-6-isopropylaniline, GC is used to analyze the effluent product stream and determine the conversion of the starting material. prepchem.com This demonstrates the utility of GC in monitoring reaction progress and assessing product purity. For the analysis of aromatic amines, including chloroanilines, specific GC methods have been developed for their determination in various sample types. wln.nl

High Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for separating, identifying, and quantifying components within a mixture. preprints.org The principle involves pumping a sample mixture (mobile phase) at high pressure through a column packed with a solid adsorbent material (stationary phase). preprints.org Each compound in the mixture interacts differently with the stationary phase, causing them to flow through the column at different rates, thus enabling separation. preprints.org

For the analysis of anilines, including this compound, reverse-phase HPLC (RP-HPLC) is commonly employed. In this mode, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, often consisting of water and a polar organic solvent like acetonitrile (B52724) or methanol. researchgate.net The separation is based on the differential affinities of the sample molecules for the mobile and stationary phases. nih.gov A UV-visible detector is frequently used, as aromatic compounds like anilines exhibit strong absorbance in the UV spectrum. nih.gov

The quantification of this compound in a sample is achieved by comparing the peak area from the chromatogram to that of a known standard concentration. preprints.org This method's high accuracy and reproducibility make it invaluable for quality control in production processes. preprints.org Furthermore, HPLC is effective in separating isomers, which is critical as different isomers of a compound can have distinct chemical properties. nih.gov

Table 1: Typical HPLC Parameters for Aniline Analysis

Parameter Typical Setting Purpose
Column C18 (ODS), 5 µm particle size Provides a nonpolar stationary phase for reverse-phase separation.
Mobile Phase Acetonitrile/Water or Methanol/Water gradient The changing solvent composition helps to elute compounds with varying polarities.
Detector UV/VIS or Photodiode Array (PDA) Detects aromatic compounds; PDA provides spectral information for peak purity assessment. researchgate.net
Flow Rate 1.0 mL/min Controls the speed of the mobile phase and affects separation time and resolution. researchgate.net

| Temperature | Ambient or controlled (e.g., 30-40 °C) | Affects solvent viscosity and retention times. |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology. It operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically less than 2 µm) and instrumentation capable of handling much higher system pressures. tsijournals.comresearchgate.net According to the van Deemter equation, smaller particle sizes lead to a substantial increase in separation efficiency and resolution. tsijournals.com

The primary advantages of UPLC over traditional HPLC are significantly faster analysis times and greater sensitivity. researchgate.netijsrtjournal.com The increased efficiency allows for shorter column lengths and higher flow rates without sacrificing resolution, which drastically reduces sample run times and solvent consumption. tsijournals.com This high throughput is particularly advantageous in research and manufacturing environments where large numbers of samples need to be analyzed. researchgate.net The enhanced sensitivity makes UPLC an excellent tool for detecting and quantifying trace-level impurities that might be missed by HPLC. ijsrtjournal.com

In the context of this compound, a UPLC method would likely employ a sub-2 µm particle C18 column with a rapid gradient elution of water and acetonitrile, often with an acid modifier like formic acid to improve peak shape. rsc.org

Table 2: Example of a UPLC Gradient for Separation

Time (minutes) Flow Rate (mL/min) % Water (with 0.1% Formic Acid) % Acetonitrile (with 0.1% Formic Acid)
0.0 0.80 95 5
2.6 0.80 0 100
2.9 0.80 0 100
3.0 0.80 95 5
3.5 0.80 95 5

This table is illustrative, based on a method for separating related organic compounds. rsc.org

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. scribd.com When a beam of X-rays strikes a crystalline material, the atoms in the crystal lattice diffract the X-rays into a specific pattern of intensities. scribd.com By analyzing the angles and intensities of these diffracted beams, scientists can produce a three-dimensional picture of the electron density within the crystal, thereby determining the precise arrangement of atoms in the molecule and their orientation within the crystal lattice. scribd.comresearchgate.net

For a compound like this compound, which is a solid at room temperature, single-crystal X-ray diffraction would be the definitive method for elucidating its solid-state structure. This technique provides unambiguous confirmation of the substitution pattern on the aniline ring and detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. researchgate.netmetu.edu.tr The process involves growing a suitable single crystal, mounting it in the diffractometer, collecting the diffraction data, and using specialized software to solve and refine the crystal structure.

Table 3: Key Steps in Single-Crystal XRD Analysis

Step Description
Crystal Growth A single, high-quality crystal is grown, often by slow evaporation of a saturated solution of the compound.
Data Collection The crystal is mounted and irradiated with monochromatic X-rays (e.g., Mo-Kα radiation), and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.
Structure Solution Computational methods are used to analyze the diffraction data and generate an initial model of the electron density and atomic positions.

| Structure Refinement | The initial model is refined using least-squares methods to improve the fit between the calculated and observed diffraction patterns, resulting in a precise final structure. |

Advanced Purity Assessment and Trace Impurity Analysis

Ensuring the purity of this compound is critical for its intended use as a chemical intermediate. Advanced chromatographic techniques are the primary methods for assessing purity and identifying trace impurities.

Purity Assessment: Both HPLC and UPLC are used to determine the purity of a sample by measuring the area percentage of the main component peak relative to the total area of all peaks in the chromatogram. preprints.orgijsrtjournal.com UPLC is often preferred for its higher resolution, which allows for better separation of the main peak from closely eluting impurities. ijsrtjournal.com

Trace Impurity Analysis: The synthesis of this compound can potentially result in several impurities. These may include isomers formed during the chlorination or alkylation steps (e.g., 4-chloro-2-isopropylaniline or 3-chloro-2,6-dialkylaniline), unreacted starting materials, or by-products from side reactions. google.com The high sensitivity of UPLC, particularly when coupled with a mass spectrometer (UPLC-MS), makes it an ideal technique for detecting and identifying these impurities even at very low concentrations. ijsrtjournal.comjrfglobal.com Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is another powerful technique for analyzing volatile impurities that may be present in the final product. google.com

Table 4: Potential Impurities and Analytical Detection Methods

Type of Impurity Potential Examples Primary Analytical Method
Isomeric Impurities 4-Chloro-2-isopropylaniline, 3-Chloro-isopropylaniline HPLC, UPLC, GC
Unreacted Starting Materials Isopropylaniline HPLC, UPLC, GC
By-products Di-chlorinated anilines, other dialkylated anilines HPLC, UPLC, GC-MS

| Residual Solvents | Toluene, Ethanol | Gas Chromatography (GC) |

Industrial and Synthetic Applications of 2 Chloro 5 Isopropylaniline and Its Derivatives

Precursor in Agrochemical Synthesis

2-Chloro-5-isopropylaniline serves as a crucial intermediate in the synthesis of various agrochemicals, particularly herbicides. Its specific molecular structure, featuring both a chloro and an isopropyl group on the aniline (B41778) ring, allows for the development of selective herbicides that target specific weeds without harming crops. The presence and position of these functional groups influence the molecule's reactivity and its binding affinity to biological targets within the plant, making it a valuable building block for creating effective and targeted crop protection products. cymitquimica.com

For instance, derivatives of this compound are utilized in the preparation of N-(benzyl) cyclopropylamine (B47189) compounds, which are important components in fungicidally active pyrazole (B372694) carboxamides. google.com The compound's structure is also related to other herbicidal precursors like N-(2-chloroethyl)-N-isopropylaniline. Research into the phototransformation of herbicides has also involved related structures, highlighting the importance of the isopropylaniline moiety in agrochemical science. scispace.comresearchgate.netresearchgate.net

Building Block for Specialty Chemicals Production

The unique substitution pattern of this compound makes it a versatile building block for the synthesis of a wide array of specialty chemicals. Its reactive amine group can readily undergo various chemical transformations, while the chloro and isopropyl groups provide steric and electronic effects that can be exploited to direct reactions and impart specific properties to the final products.

This compound and its isomers are used in the production of a variety of organic intermediates. cymitquimica.comguidechem.com For example, it can be a precursor in the synthesis of more complex molecules through reactions like N-alkylation. The reactivity of the chloro group allows for nucleophilic substitution reactions, further expanding the range of possible derivatives. The production of specialty chemicals often involves multi-step syntheses where this compound or its derivatives are key starting materials or intermediates.

Intermediate in Dyes and Pigments Manufacturing

Aniline derivatives are fundamental to the dye and pigment industry, and this compound is no exception. It serves as an intermediate in the synthesis of certain azo dyes and pigments. guidechem.com The manufacturing process for these colorants typically involves a two-step diazotization and coupling reaction. unb.canih.govresearchgate.net

In this process, the primary aromatic amine of this compound is converted into a diazonium salt. This salt then acts as an electrophile and reacts with a coupling component, which is an electron-rich species like a phenol (B47542) or another aniline derivative, to form the characteristic azo bond (-N=N-), the chromophore responsible for the color. unb.canih.govuclmail.net The specific substituents on the aniline ring, such as the chloro and isopropyl groups in this case, influence the final color and properties of the dye or pigment, such as its lightfastness and solubility. uclmail.netsmolecule.com

Role in Advanced Materials Science (e.g., Polymers, Functional Materials)

The structural features of this compound and its derivatives lend themselves to applications in materials science. The presence of the reactive amine group allows for its incorporation into polymer chains, potentially enhancing the properties of the resulting materials. For example, aniline derivatives can be used in the synthesis of polyaniline, a well-known conductive polymer. sciencemadness.orgresearchgate.net

Furthermore, the specific substitutions on the aromatic ring can be tailored to create functional materials with desired electronic or optical properties. For instance, derivatives of similar anilines have been investigated for their use in organic electronics and in the development of materials with specific surface properties. smolecule.com The ability to modify the structure of this compound opens up possibilities for creating novel polymers and functional materials with tailored characteristics for a range of advanced applications.

Design and Synthesis of Chemically Versatile Derivatives

The chemical versatility of this compound allows for the design and synthesis of a wide range of derivatives with diverse applications. The amine group can be readily acylated, alkylated, or used in the formation of Schiff bases and azo compounds. bohrium.comrsc.orgtandfonline.com The chlorine atom on the aromatic ring can be displaced through nucleophilic substitution reactions, enabling the introduction of various other functional groups.

For example, it can be used in the synthesis of tri-substituted 1,2,4-triazole (B32235) thiones, which have shown biological activity. worktribe.com The compound can also be a precursor for quinazolinamine derivatives with potential applications in medicinal chemistry. mdpi.com The strategic modification of this compound allows chemists to fine-tune the steric and electronic properties of the resulting molecules, leading to the development of new compounds for agrochemicals, pharmaceuticals, dyes, and materials science. cymitquimica.com

Interactive Data Table: Properties of this compound

PropertyValueSource
CAS Number 1093657-08-9 sigmaaldrich.com
Molecular Formula C9H12ClN sigmaaldrich.com
IUPAC Name This compound sigmaaldrich.com
InChI Key FZBQYLAMHUAYOI-UHFFFAOYSA-N sigmaaldrich.com

Environmental Fate, Degradation Pathways, and Monitoring Methodologies

Microbial Biodegradation Studies

Microbial degradation is a primary mechanism for the dissipation of chloroanilines from the environment. The processes are influenced by the presence of oxygen, with distinct pathways observed under aerobic and anaerobic conditions.

Aerobic Degradation

Under aerobic conditions, the microbial degradation of chloroanilines is typically initiated by an oxidative attack on the aromatic ring. The most common pathway involves the following steps:

Initial Oxidation: The process begins with an oxidative deamination catalyzed by a multi-component enzyme system, typically an aniline (B41778) dioxygenase. This enzyme incorporates two hydroxyl groups onto the aromatic ring, converting the chloroaniline into a corresponding chlorocatechol. For 2-Chloro-5-isopropylaniline, this would likely result in the formation of 3-chloro-6-isopropylcatechol.

Ring Cleavage: The resulting chlorocatechol intermediate is then subject to aromatic ring cleavage, which can proceed via two main pathways frontiersin.org:

ortho-Cleavage Pathway: The ring is cleaved between the two hydroxyl groups by a catechol 1,2-dioxygenase, leading to the formation of a chlorinated muconic acid derivative. This is often referred to as a modified ortho-cleavage pathway and is common for chloroaniline-degrading bacteria frontiersin.orgnih.gov.

meta-Cleavage Pathway: The ring is cleaved adjacent to one of the hydroxyl groups by a catechol 2,3-dioxygenase. This pathway results in the formation of a chlorinated hydroxymuconic semialdehyde nih.govsciepub.comnih.gov.

Following ring cleavage, the resulting aliphatic intermediates are further metabolized through various enzymatic steps, eventually leading to compounds that can enter central metabolic cycles, such as the Krebs cycle, resulting in mineralization to carbon dioxide, water, and chloride ions nih.gov.

Anaerobic Degradation

In the absence of oxygen, the primary microbial degradation mechanism for chlorinated aromatic compounds is reductive dechlorination. For this compound, this pathway would likely involve:

Reductive Dechlorination: The chlorine atom is removed from the aromatic ring and replaced with a hydrogen atom, a process catalyzed by reductive dehalogenase enzymes. This would transform this compound into 5-isopropylaniline. This mechanism has been observed for various dichloroanilines and 2-chloro-4-nitroaniline, where dechlorination is a critical initial step asm.orgnih.govresearchgate.net.

Aromatic Ring Degradation: The resulting non-chlorinated aniline derivative (5-isopropylaniline) would then be degraded further. Under anaerobic conditions, aniline degradation can proceed through pathways involving the formation of intermediates like benzoic acid before eventual ring cleavage researchgate.net. The presence of an iron-reducing environment can facilitate this process researchgate.net.

Based on the established degradation pathways for related chloroanilines, a number of metabolites can be predicted for the biodegradation of this compound.

Aerobic Metabolites

The key intermediates in an aerobic pathway would stem from initial oxidation and subsequent ring fission. The specific metabolites depend on whether an ortho- or meta-cleavage pathway is utilized frontiersin.orgnih.govnih.govplos.org.

Anaerobic Metabolites

Under anaerobic conditions, the initial metabolites result from the removal of the chlorine substituent, followed by the breakdown of the remaining aniline structure asm.orgresearchgate.netresearchgate.net.

Table 1: Potential Microbial Metabolites of this compound

Degradation Condition Precursor Compound Potential Metabolite Pathway Step
Aerobic This compound 3-Chloro-6-isopropylcatechol Initial Dioxygenation
Aerobic 3-Chloro-6-isopropylcatechol 2-Chloro-5-isopropyl-cis,cis-muconic acid ortho-Ring Cleavage
Aerobic 3-Chloro-6-isopropylcatechol 5-Chloro-2-hydroxy-6-oxo-hepta-2,4-dienoic acid meta-Ring Cleavage
Anaerobic This compound 5-Isopropylaniline Reductive Dechlorination
Anaerobic 5-Isopropylaniline Isopropyl-benzoic acid derivative Further degradation

A diverse range of bacteria capable of degrading chloroanilines has been isolated from contaminated soil and water. While these specific organisms have not been tested on this compound, they possess the necessary enzymatic machinery for its degradation.

Microbial Species

Several bacterial genera are known for their ability to utilize chloroanilines as a sole source of carbon and nitrogen. These include:

Pseudomonas : Species like Pseudomonas putida are frequently cited for their ability to degrade a variety of aromatic compounds, including chloroanilines, often via a modified ortho-cleavage pathway nih.gov.

Delftia : Strains such as Delftia acidovorans and Delftia tsuruhatensis have been shown to metabolize 3-chloroaniline (B41212) and other isomers sciepub.comnih.govresearchgate.net.

Comamonas : Comamonas testosteroni has been identified as capable of degrading 3-chloroaniline, sometimes utilizing a meta-cleavage pathway sciepub.com.

Acinetobacter : Species like Acinetobacter baumannii and Acinetobacter soli can degrade 4-chloroaniline (B138754) and 3,4-dichloroaniline (B118046) nih.govmdpi.com.

Rhodococcus : Members of this genus have been shown to co-metabolize chloroanilines plos.org.

Geobacter : Under anaerobic conditions, Geobacter species are capable of reductive dechlorination of chloroanilines nih.govresearchgate.net.

Thauera : This genus has also been implicated in the anaerobic degradation of chloro-nitroaromatic compounds nih.gov.

Enzyme Systems

The degradation of chloroanilines is mediated by specific, often inducible, enzyme systems.

Table 2: Key Enzyme Systems in Chloroaniline Biodegradation

Degradation Condition Enzyme System Function Representative Genera
Aerobic Aniline Dioxygenase Initial hydroxylation of the aromatic ring to form a catechol derivative. frontiersin.orgnih.gov Delftia, Pseudomonas, Acinetobacter
Aerobic Catechol 1,2-Dioxygenase Catalyzes the ortho-cleavage of the catechol ring. nih.gov Pseudomonas, Acinetobacter
Aerobic Catechol 2,3-Dioxygenase Catalyzes the meta-cleavage of the catechol ring. nih.govnih.gov Comamonas, Delftia
Anaerobic Reductive Dehalogenase Removes chlorine atoms from the aromatic ring, replacing them with hydrogen. asm.org Geobacter

Abiotic Degradation Mechanisms

In addition to microbial processes, abiotic factors can contribute to the transformation of this compound in the environment.

Photodegradation, or photolysis, can be a significant pathway for the removal of chloroanilines from sunlit surface waters nih.govresearchgate.net. The process can occur through two main mechanisms:

Direct Photolysis: The compound directly absorbs ultraviolet radiation, leading to its decomposition.

Indirect Photolysis: The degradation is mediated by photochemically generated reactive species in the water, primarily hydroxyl radicals (•OH).

Studies on 2-chloroaniline (B154045) and 4-chloroaniline have shown that photodegradation can be rapid, with half-lives ranging from hours to days depending on conditions nih.gov. The degradation of this compound would likely proceed through similar reactions, involving attack by hydroxyl radicals. Potential products of photodegradation include chlorinated phenols, benzoquinones, and through further reactions, dimerization products like azo- or azoxybenzenes researchgate.netmdpi.com. Complete mineralization to CO2 and inorganic ions is possible with prolonged exposure researchgate.net.

Chemical Hydrolysis

The carbon-chlorine bond and the amino group on the aniline ring are generally stable to hydrolysis under typical environmental pH conditions (pH 4-9). Therefore, chemical hydrolysis is not considered a significant degradation pathway for chloroanilines in the environment nih.gov.

Chemical Oxidation

Oxidation by naturally occurring metal oxides, particularly manganese oxides (e.g., birnessite), can be an important abiotic transformation process for anilines in soils and sediments acs.org. The reaction involves the transfer of electrons from the aniline to the metal oxide surface, generating an anilino radical. These radicals can then undergo oxidative coupling to form dimers, such as substituted azobenzenes and hydroxydiphenylamines. The reactivity of chloroanilines in these systems depends on the number and position of the chlorine substituents and is generally faster at lower pH acs.org. It is plausible that this compound would undergo similar oxidative coupling reactions in environments rich in manganese oxides.

Environmental Transport and Persistence Studies

The environmental transport and persistence of this compound are governed by its physicochemical properties and interactions with different environmental compartments, including soil, water, and air. Studies on related aniline compounds provide a framework for understanding its likely behavior, focusing on processes like soil adsorption, leaching, and volatilization.

Soil Adsorption and Leaching Potential

The mobility of this compound in the terrestrial environment is largely controlled by its adsorption to soil particles. Adsorption processes dictate the compound's concentration in soil pore water, thereby influencing its potential to leach into groundwater or be available for degradation and uptake by organisms.

Research on substituted anilines, such as p-chloroaniline, has shown that soil properties are significantly related to adsorption. researchgate.net The primary factors influencing the extent of adsorption are the soil's organic matter and clay content. researchgate.net Multiple regression analyses on similar compounds indicate that organic matter can account for the majority of the variability in adsorption (up to 79% for aniline and 77% for p-chloroaniline). researchgate.net This strong correlation suggests that this compound is likely to be more strongly adsorbed in soils rich in organic carbon.

The affinity of a chemical to adsorb to soil is often quantified by the soil-water partition coefficient (Kd) or the organic carbon-water (B12546825) partition coefficient (Koc). A higher coefficient indicates stronger adsorption and lower mobility. For instance, studies on various organic compounds have demonstrated a wide range of adsorption affinities; tetracycline (B611298) exhibits very high adsorption (Kd of 1093 L/kg), whereas sulfamethazine (B1682506) shows negligible adsorption (Kd of 1.365 L/kg), making it a higher risk for groundwater contamination. nih.gov

The leaching potential of this compound is inversely related to its soil adsorption. Compounds with low adsorption coefficients are more likely to remain in the soil solution and be transported downwards through the soil profile with infiltrating water, potentially reaching groundwater. nih.gov Therefore, in sandy soils with low organic matter, this compound would exhibit a higher leaching potential compared to clay or loam soils with high organic content.

Table 1: Factors Influencing Soil Adsorption and Leaching Potential

Factor Influence on Adsorption Influence on Leaching Potential Rationale
Soil Organic Matter Increases Adsorption Decreases Leaching Provides binding sites for organic compounds. researchgate.net
Clay Content Increases Adsorption Decreases Leaching Clay minerals offer a large surface area for adsorption. researchgate.net
Soil pH Variable Variable Can affect the chemical speciation of the aniline compound.
Partition Coefficient (Koc) Higher Koc = Stronger Adsorption Higher Koc = Lower Leaching Intrinsic property of the chemical reflecting its tendency to bind to organic carbon.

Volatilization from Environmental Compartments

Volatilization is the process by which a chemical transitions from a liquid or solid phase to a gaseous phase, allowing for its transport into the atmosphere. The potential for this compound to volatilize from soil or water surfaces is predicted by its physicochemical properties. researchgate.net

Key parameters used to estimate volatilization include vapor pressure and the Henry's Law constant. researchgate.net

Vapor Pressure: This property indicates the tendency of a substance to evaporate. A higher vapor pressure leads to a greater rate of volatilization from surfaces.

Henry's Law Constant (H): This value describes the partitioning of a chemical between water and air at equilibrium. A higher Henry's Law constant signifies a greater tendency for the compound to move from the aqueous phase to the gas phase, indicating a higher potential for volatilization from water bodies.

While specific, experimentally derived data for this compound is limited in the provided search results, its potential to volatilize can be inferred from these fundamental properties. The process is also influenced by environmental conditions such as temperature, wind speed, and soil moisture. For example, higher temperatures increase vapor pressure, while greater wind speed accelerates the removal of vapor from the surface, both enhancing volatilization.

Advanced Analytical Methods for Environmental Detection and Quantification

Accurate detection and quantification of this compound in complex environmental matrices like water, soil, and sediment are crucial for monitoring its presence and assessing exposure. This requires highly sensitive and selective analytical methods capable of measuring trace concentrations (e.g., parts-per-billion or ppb levels). epa.gov

The standard analytical workflow involves several key stages: sample collection, extraction, cleanup, concentration, and instrumental analysis. epa.govenv.go.jp

Extraction: The initial step is to isolate the target analyte from the sample matrix. For aqueous samples, common techniques include liquid-liquid extraction (LLE) using a solvent like methylene (B1212753) chloride or solid-phase extraction (SPE), which is often preferred for its efficiency and lower solvent consumption. epa.govnih.gov For solid samples such as soil or sediment, methods like Soxhlet extraction or ultrasonic extraction are employed. env.go.jp

Cleanup and Concentration: Extracts often contain interfering compounds from the matrix. Cleanup steps, such as passing the extract through a Florisil column, are used to remove these interferences. epa.gov The extract is then concentrated, typically using a Kuderna-Danish apparatus, to increase the analyte concentration to a level detectable by the instrument. epa.gov

Instrumental Analysis: Several advanced chromatographic techniques are well-suited for the analysis of aniline derivatives.

Table 2: Key Analytical Techniques for Aniline Derivatives

Technique Detector Selectivity/Sensitivity Common Application
Gas Chromatography (GC) Thermionic Nitrogen-Phosphorus Detector (NPD) Offers excellent selectivity and sensitivity for nitrogen-containing compounds like anilines. epa.gov Considered a highly applicable procedure for determining a wide variety of anilines in industrial wastewater at low ppb levels. epa.gov
Gas Chromatography (GC) Mass Spectrometry (MS) Provides high selectivity and structural confirmation, making it a powerful tool for identifying unknown compounds. env.go.jp Widely used for the analysis of a broad range of semi-volatile organic compounds in environmental samples. env.go.jp
High-Performance Liquid Chromatography (HPLC) UV Detector or Tandem Mass Spectrometry (MS/MS) HPLC-MS/MS offers high sensitivity and selectivity. nih.gov HPLC-UV is a more common but generally less sensitive option. epa.govnih.gov Suitable for analyzing water-soluble or thermally unstable compounds that are not amenable to GC. nih.gov

An optimized and validated method for a wide range of anilines involves extraction with methylene chloride at a high pH, followed by cleanup and analysis by GC with a Nitrogen-Phosphorus Detector (GC-NPD). epa.gov This approach has demonstrated good analytical precision, with relative standard deviations typically between 5-15%, and recoveries of 75% or better from environmental samples. epa.gov

Environmental Risk Assessment Methodologies

Environmental Risk Assessment (ERA) is a systematic process used to evaluate the potential adverse effects of a chemical on ecosystems. europa.eu The ERA for a substance like this compound follows a structured, phased approach to characterize the potential risks to aquatic and terrestrial environments. europa.eu

The core principle of an ERA is to compare the predicted environmental concentration (PEC) of a substance with the concentration below which unacceptable effects on organisms are not expected to occur, known as the predicted no-effect concentration (PNEC). europa.eu

The ERA process typically involves:

Phase I: Exposure Assessment: The initial phase estimates the potential exposure of the environment to the chemical. A key metric is the PEC, which is calculated based on the amount of the substance released, its usage patterns, and its fate in the environment (e.g., partitioning into wastewater). If the PEC is below a certain action limit (e.g., 0.01 µg/L for aquatic environments as per some guidelines), the risk is considered negligible, and the assessment may stop. europa.eu

Phase II: Effects Assessment and Risk Characterization: If the PEC exceeds the action limit, a more detailed Phase II assessment is required. This phase involves:

Effects Assessment: Gathering ecotoxicological data to determine the toxicity of the substance to representative organisms from different trophic levels (e.g., algae, invertebrates like Daphnia, and fish). The PNEC is derived from this toxicity data by applying assessment factors to account for uncertainties.

Risk Characterization: The risk is quantified by calculating a risk quotient (RQ), which is the ratio of the PEC to the PNEC (RQ = PEC / PNEC). europa.eu

An RQ value greater than 1 indicates that the predicted environmental concentration is higher than the level considered safe for the ecosystem, suggesting a potential risk that may require further investigation or risk mitigation measures. europa.eu The assessment can be refined by using more realistic exposure models or conducting further ecotoxicity studies on persistence, bioaccumulation, and toxicity (PBT). europa.eueuropa.eu Regulatory bodies like the U.S. Environmental Protection Agency (EPA) under the Toxic Substances Control Act (TSCA) and the European Medicines Agency (EMA) have established formal frameworks for conducting such risk evaluations for chemicals and other substances. europa.euspecialchem.com

Future Directions and Emerging Research Opportunities

Development of Novel and Efficient Catalytic Systems for Synthesis

The synthesis of substituted anilines, including 2-chloro-5-isopropylaniline, is a cornerstone of industrial organic chemistry. Traditional methods often rely on multi-step processes that may involve harsh conditions or the use of stoichiometric reagents. The future of its synthesis lies in the development of advanced catalytic systems that offer higher efficiency, selectivity, and sustainability.

Current research into the synthesis of similar substituted anilines has highlighted several promising catalytic approaches. For instance, palladium-on-carbon (Pd/C) systems have been used for the synthesis of anilines from cyclohexanones, offering a recyclable catalyst option. bohrium.com Similarly, zeolite catalysts have been employed for the condensation of chloroanilines with olefins to produce isopropyl-substituted anilines. prepchem.com

Emerging research is focused on even more sophisticated catalysts. Gold-catalyzed three-component reactions are being developed to construct substituted anilines in a modular fashion from simple precursors, allowing for rapid generation of diverse molecular structures. rsc.org Copper-catalyzed rearrangement reactions present another efficient pathway, enabling the synthesis of meta-substituted anilines under mild conditions. acs.org A particularly innovative approach involves the direct, para-selective C-H olefination of aniline (B41778) derivatives using specialized Pd/S,O-ligand catalytic systems, which bypasses the need for pre-functionalized starting materials and reduces synthetic steps. uva.nl These advanced systems represent a significant leap forward, promising more atom-economical and efficient routes to this compound and its derivatives.

Table 1: Comparison of Catalytic Systems for Substituted Aniline Synthesis

Catalytic System Description Advantages Research Focus
Traditional Systems Includes metal-catalyzed hydrogenation of nitroaromatics or alkylation using catalysts like zeolites. prepchem.com Well-established, effective for specific transformations. Improving catalyst longevity and reducing energy consumption.
Palladium-Based Catalysis Utilizes catalysts like Pd/C or advanced Pd/S,O-ligands for cross-coupling and C-H functionalization. bohrium.comuva.nl High versatility, enables direct functionalization, reduces synthetic steps. uva.nl Ligand design for enhanced selectivity and catalyst stability.
Gold-Catalyzed Reactions Employs cationic gold catalysts to activate alkynes for multi-component assembly of the aniline ring. rsc.org Modular synthesis, rapid construction of complex molecules from simple inputs. rsc.org Expanding substrate scope and understanding reaction mechanisms.
Copper-Catalyzed Rearrangements Uses copper catalysts to facilitate rearrangements that introduce substituents at specific positions. acs.org Mild reaction conditions, good functional group tolerance. acs.org Development of asymmetric versions for chiral amine synthesis.
Biocatalysis Involves using whole cells or isolated enzymes to perform specific synthetic steps. researchgate.net High selectivity, environmentally benign (aqueous conditions, mild temperatures), derived from renewable resources. Enzyme engineering for novel reactivity and industrial robustness.

Exploration of Undiscovered Reactivity and Transformation Pathways

While this compound is a known intermediate, its full reactive potential remains largely untapped. The interplay of the electron-donating amino and isopropyl groups with the electron-withdrawing chloro substituent creates a unique electronic landscape on the aromatic ring, suggesting possibilities for novel chemical transformations.

Known reactivity for analogous chloro-anilines includes standard transformations such as oxidation of the amine, reduction of other functional groups, and nucleophilic substitution of the chloro group under specific conditions. smolecule.com The amino group itself can undergo a wide range of reactions, including diazotization to form diazonium salts, which are exceptionally versatile intermediates for introducing a variety of functional groups onto the aromatic ring.

Future research will likely focus on uncovering more nuanced and previously undiscovered reactivity. This includes:

Selective C-H Functionalization: Beyond the established methods, exploring catalysts that can selectively activate and functionalize the C-H bonds at the remaining positions (C-3, C-4, and C-6) on the aniline ring would open a direct route to complex, multi-substituted derivatives without the need for traditional, multi-step synthetic sequences.

Novel Cyclization Reactions: Using the inherent functionality of the this compound core to participate in novel intramolecular or intermolecular cyclization reactions could lead to the discovery of new heterocyclic ring systems. These scaffolds could possess unique biological or material properties.

Advanced Coupling Chemistries: Developing new cross-coupling protocols that are specifically optimized for the electronic properties of this scaffold could enable the efficient formation of carbon-carbon and carbon-heteroatom bonds, linking it to other complex molecular fragments.

By probing these underexplored areas, chemists can expand the synthetic utility of this compound, transforming it from a simple intermediate into a versatile platform for constructing diverse and valuable molecules.

Rational Design of New Functional Molecules Based on this compound Scaffolds

The concept of a molecular scaffold—a core structure upon which new molecules are built—is central to modern medicinal and materials chemistry. The this compound structure represents a robust and synthetically accessible scaffold. Its defined substitution pattern provides a foundation for the rational design of new functional molecules with tailored properties.

The strategic placement of the chloro, isopropyl, and amino groups allows for precise, vectoral modifications. For example, the amino group can serve as a handle for attaching long chains, complex side groups, or linking to other scaffolds. The aromatic ring itself can be further functionalized. This approach is exemplified in studies where aniline derivatives are incorporated into natural product structures to enhance their biological activity, such as the synthesis of aniline-containing parthenolide (B1678480) derivatives as potential anti-leukemia agents. chemrxiv.org Similarly, aniline scaffolds are used to construct complex heterocyclic systems like 1,2,3-triazoles, which are investigated as potential drug candidates. mdpi.com

Future research in this area will focus on:

Targeted Molecular Design: Using the scaffold as a starting point to design molecules that can interact with specific biological targets, such as enzymes or receptors, or that possess desired material characteristics, like conductivity or fluorescence.

Development of Molecular Probes: Creating derivatives that can be used as tools to study biological processes. For example, by attaching a fluorescent tag to the scaffold, researchers could create a probe to visualize specific cellular components.

Table 2: Potential Applications of Functionally Designed Molecules from this compound Scaffolds

Application Area Design Strategy Potential Function
Pharmaceuticals Modify the amino group and add substituents to the ring to optimize binding to a biological target. mdpi.com Enzyme inhibitors, receptor antagonists, anti-cancer agents. chemrxiv.org
Agrochemicals Design derivatives that are selectively toxic to pests or that regulate plant growth. Herbicides, fungicides, insecticides.
Materials Science Create polymers or oligomers by linking scaffolds together to build materials with specific electronic or optical properties. Organic light-emitting diodes (OLEDs), conductive polymers, advanced dyes.
Chemical Sensors Incorporate moieties that change color or fluorescence upon binding to a specific analyte. Environmental monitoring, diagnostic assays.

Integration of Chemoinformatics and Machine Learning for Predictive Research

The fields of chemoinformatics and machine learning are revolutionizing chemical research by enabling scientists to predict the properties and behavior of molecules before they are ever synthesized in the lab. For a molecule like this compound, these computational tools offer a powerful way to accelerate the discovery and design of new derivatives.

By representing the molecular structure as a set of numerical descriptors or a digital fingerprint, machine learning algorithms can be trained on existing chemical data to identify complex patterns that link structure to function. This allows for the development of predictive models for a wide range of properties. A key application is in Quantitative Structure-Activity Relationship (QSAR) studies, which predict the biological activity of a compound.

A specific example of this approach is the use of in silico methods to predict the pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) and lipophilicity of new aniline derivatives. mdpi.com By calculating these properties for a virtual library of molecules based on the this compound scaffold, researchers can prioritize the synthesis of only the most promising candidates, saving significant time and resources.

Future directions for integrating these computational tools include:

Predictive Reactivity Models: Developing machine learning models that can predict the most likely outcome of a chemical reaction involving the this compound scaffold, helping chemists design more efficient synthetic routes.

Generative Models for de Novo Design: Using advanced artificial intelligence (AI) models to design entirely new molecules based on the scaffold that are optimized for a specific property, such as binding to a particular protein target.

Virtual Screening: Computationally screening vast libraries of virtual compounds derived from the scaffold against biological targets to identify potential new drug candidates.

Sustainable Manufacturing and Waste Minimization in Industrial Processes

The chemical industry is increasingly focused on adopting principles of green chemistry to reduce its environmental impact. acs.org The future production of this compound and its derivatives will be heavily influenced by the drive for more sustainable and waste-free manufacturing processes.

The core of sustainable manufacturing is waste prevention rather than treatment. acs.org This involves redesigning synthetic processes to be more efficient and less hazardous. Key strategies include:

Use of Renewable Feedstocks: A significant long-term goal is to move away from petrochemical-based starting materials. Research has shown the potential to produce aromatic amines from biorenewable resources like lignin, a complex polymer found in wood. acs.org Developing pathways to convert such biomass into the necessary precursors for this compound would represent a major advance in sustainability.

Improving Atom Economy: Designing synthetic routes where the maximum possible amount of the starting materials is incorporated into the final product. researchgate.net Catalytic processes, especially those that enable C-H functionalization or multi-component reactions, are crucial for improving atom economy by eliminating the need for protecting groups and reducing the number of synthetic steps. rsc.orguva.nl

Adoption of Biocatalysis: Utilizing enzymes or whole-cell systems to carry out chemical transformations offers numerous environmental benefits, including high selectivity, mild reaction conditions (often in water), and reduced energy consumption. researchgate.net

Process Optimization and AI: Implementing real-time monitoring and control systems in chemical plants can optimize reaction conditions to maximize yield and minimize the formation of byproducts. tristarintermediates.org AI and machine learning can further enhance this by predicting process deviations and suggesting adjustments to prevent waste generation before it occurs. nexocode.com

By integrating these strategies, the industrial synthesis of this compound can be transformed into a process that is not only economically viable but also environmentally responsible.

Table 3: Sustainable Manufacturing Strategies for this compound

Strategy Principle Benefit
Renewable Feedstocks Replace fossil fuel-based starting materials with biomass-derived alternatives like lignin. acs.org Reduces carbon footprint, utilizes renewable resources.
Catalytic Efficiency Employ highly selective and recyclable catalysts (e.g., palladium, gold, copper, enzymes). rsc.orgacs.orgacs.org Increases atom economy, reduces reagent waste, lowers energy requirements.
Solvent Minimization Use safer solvents, such as water or bio-derived solvents, or develop solvent-free reaction conditions. Reduces volatile organic compound (VOC) emissions and hazardous waste.
Process Intensification Utilize technologies like continuous-flow reactors for better control over reaction parameters. beilstein-journals.org Improves safety, increases efficiency, and reduces waste generation per unit of product.
Waste Valorization Develop methods to convert any unavoidable byproducts into valuable secondary products. Creates a circular economy approach, reducing the overall waste footprint of the process.

Q & A

Q. Basic

  • FTIR : Identify functional groups (N-H stretch at ~3400 cm<sup>−1</sup>, C-Cl at ~750 cm<sup>−1</sup>).
  • UV-Vis Spectroscopy : Monitor electronic transitions (π→π* or n→π*) for conjugation analysis.
  • XRD : Assess crystallinity in solid-state studies.
  • TGA/DSC : Determine thermal stability and phase transitions .

How does the isopropyl substituent influence the electrochemical behavior of polyaniline copolymers containing this compound?

Advanced
The isopropyl group sterically hinders polymer chain packing, altering redox properties:

  • Cyclic Voltammetry : Shifts in oxidation peaks (e.g., from 0.157 V to 0.398 V) correlate with comonomer ratios (aniline:2-isopropylaniline).
  • Conductivity : Ranges from 4.9 × 10<sup>−3</sup> S/cm to 10<sup>−3</sup> S/cm, depending on dopant concentration and copolymer composition.
Comonomer Ratio (Aniline:2-Isopropylaniline)Peak Potential (V)Conductivity (S/cm)
0.9:0.10.1574.9 × 10<sup>−3</sup>
0.5:0.50.3981.0 × 10<sup>−3</sup>

What experimental strategies resolve contradictions in reported solubility data for this compound?

Advanced
Contradictions may arise from solvent polarity, temperature, or impurities. Methodological approaches include:

  • Controlled Solubility Tests : Use HPLC-grade solvents (e.g., methanol, chloroform) under inert atmospheres.
  • Temperature Gradients : Measure solubility at 25°C, 40°C, and 60°C to assess thermal effects.
  • HPLC Analysis : Quantify dissolved compound concentration post-saturation .

How can this compound be applied in corrosion inhibition studies?

Advanced
As a copolymer component, it enhances corrosion inhibition efficiency (69–80% in 1.0 N HCl):

  • Electrochemical Impedance Spectroscopy (EIS) : Measure charge-transfer resistance (Rct) to evaluate protective film formation.

  • Tafel Polarization : Determine corrosion current density (icorr) and inhibition efficiency (η):

    η(%)=(1icorr, inhibitedicorr, blank)×100\eta (\%) = \left(1 - \frac{i_{\text{corr, inhibited}}}{i_{\text{corr, blank}}}\right) \times 100
  • Surface Analysis : Use SEM/EDS to confirm adsorbed inhibitor layers .

What are the challenges in optimizing synthetic yields of this compound, and how are they addressed?

Q. Advanced

  • Regioselectivity : Competing chlorination at ortho/meta positions. Mitigate via directing groups or steric control.
  • Byproduct Formation : Use scavengers (e.g., urea) to trap excess Cl2.
  • Scale-Up : Optimize mixing efficiency and cooling to prevent exothermic side reactions .

How does the chlorine substituent position affect the reactivity of isopropylaniline derivatives?

Q. Advanced

  • Electrophilic Reactions : Chlorine at the 2-position deactivates the ring, reducing reactivity toward further electrophilic substitution.
  • Nucleophilic Reactions : Enhanced para-directing effects due to electron-withdrawing Cl.
  • Comparative Studies : 2-Chloro derivatives show lower reactivity in Friedel-Crafts alkylation vs. 3- or 4-chloro analogs .

What protocols ensure reproducibility in polymerization studies using this compound?

Q. Advanced

  • Monomer Purification : Recrystallize from ethanol/water mixtures.
  • Dopant Control : Maintain stoichiometric ratios (e.g., LiSIPA dopant at 1:1 molar ratio).
  • Reaction Monitoring : Use in situ UV-Vis to track polymerization kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.